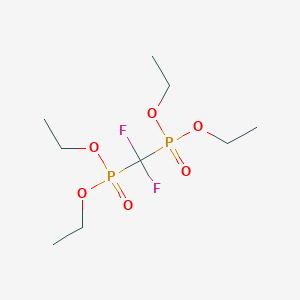

Difluoromethylene-bis-phosphonic acid tetraethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Difluoromethylene-bis-phosphonic acid tetraethyl ester is a chemical compound known for its unique chemical and physical properties. It is part of a broader class of compounds called bisphosphonates, which are characterized by two phosphonate groups attached to a carbon atom. These compounds are of interest due to their stability, reactivity, and potential applications in various fields, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of difluoromethylene bisphosphonic acid involves the hydrolysis of difluoromethylene phosphonate esters, leading quantitatively to difluoromethylene bisphosphonic acid as a dihydrate. Drying under vacuum can produce either the monohydrate or the anhydrous acid. The process is noted for the compound's thermal stability and the stability of its disodium salt even to strong bases (Burton et al., 1982).

Molecular Structure Analysis

The molecular structure of difluoromethylene-bis-phosphonic acid tetraethyl ester and its derivatives often includes short alkyl side chains carrying phosphonic acid and bis(phosphonic acid). These structures have been synthesized and analyzed for their potential in creating flexible and mechanically tough acidic membranes, particularly for applications like proton-exchange membranes in fuel cells. High acidity and acid concentrations from the bisphosphonic acid lead to enhanced conductivity and thermal stability (Parvole & Jannasch, 2008).

Chemical Reactions and Properties

Difluoromethylene bisphosphonic acid and its derivatives participate in various chemical reactions, including transformations into phosphonothioic acids for evaluating biological effects. These transformations showcase the compound's versatility and potential in biochemical applications (Murano et al., 2003). Another example includes the synthesis of (ω-alkynyl-1-hydroxy-1,1-diyl)bisphosphonic acid tetramethyl esters, highlighting the compound's adaptability in chemical synthesis (Turhanen, 2014).

Physical Properties Analysis

The physical properties of difluoromethylene-bis-phosphonic acid tetraethyl ester derivatives, including their solubility, stability, and thermal behavior, have been thoroughly investigated. For instance, the synthesis of novel fluorinated bisphosphonates with various difluoromethylene groups has been described, with these compounds showing good yields and demonstrating significant interest due to their unique physical properties (Nair et al., 1994).

Chemical Properties Analysis

The chemical properties of difluoromethylene-bis-phosphonic acid tetraethyl ester, such as its acidity, reactivity with other chemicals, and stability, are crucial for its applications. The compound's phosphonic acid groups confer high acidity, making it a candidate for use in materials requiring specific chemical resistances or reactivities. The stability of these compounds under various conditions has been a subject of interest, leading to their potential use in specialized chemical reactions and materials science (Yamabe et al., 2000).

Scientific Research Applications

Chemical Degradation of Polymers

Researchers have explored the potential of phosphorus-containing esters, including compounds similar to Difluoromethylene-bis-phosphonic acid tetraethyl ester, for the chemical degradation of polymers such as polyurethanes, polycarbonates, and polyamides. These compounds serve as effective degrading agents, facilitating the recycling of polymer wastes. The degradation products, enriched with fire-retardant properties due to their phosphorus content, can be repurposed in the manufacture of rigid polyurethane foams and other materials (Mitova et al., 2013).

Synthesis and Applications of Phosphonic Acids

Phosphonic acids, closely related to the Difluoromethylene-bis-phosphonic acid tetraethyl ester, find widespread application due to their structural analogy with phosphate groups and their bioactive properties. These compounds are used in drug design, bone targeting, the development of supramolecular materials, surface functionalization, analytical purposes, and as phosphoantigens in medical imaging. The review highlights various synthetic routes to phosphonic acids, emphasizing their importance across chemistry, biology, and physics (Sevrain et al., 2017).

Environmental and Wastewater Treatment Applications

The use of phosphonates, including compounds structurally related to Difluoromethylene-bis-phosphonic acid tetraethyl ester, in environmental science and wastewater treatment has been extensively studied. These compounds, known for their resistance to biodegradation, can nevertheless be efficiently removed from wastewater, particularly in plants operated with chemical phosphate precipitation. This suggests their controlled use and removal could mitigate potential environmental impacts (Rott et al., 2018).

Flame Retardancy

Phosphorus-based flame retardants, including those derived from phosphonic acid esters, are critical in enhancing the fire resistance of various materials, notably polymers. Their utility is underscored by their effectiveness in reducing flammability without compromising the material's inherent properties. Research in this area focuses on optimizing the use of phosphorus-containing compounds to achieve the desired level of flame retardancy with minimal environmental impact (Levchik & Weil, 2006).

Mechanism of Action

While the specific mechanism of action for Difluoromethylene-bis-phosphonic acid tetraethyl ester is not mentioned in the search results, bisphosphonates, a related class of compounds, inhibit the digestion of bone by encouraging osteoclasts to undergo apoptosis, or cell death, thereby slowing bone loss .

properties

IUPAC Name |

1-[[diethoxyphosphoryl(difluoro)methyl]-ethoxyphosphoryl]oxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20F2O6P2/c1-5-14-18(12,15-6-2)9(10,11)19(13,16-7-3)17-8-4/h5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHWPFRPEUBPSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(F)(F)P(=O)(OCC)OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20F2O6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473878 |

Source

|

| Record name | AG-H-15746 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoromethylene-bis-phosphonic acid tetraethyl ester | |

CAS RN |

78715-58-9 |

Source

|

| Record name | AG-H-15746 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)

![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester](/img/structure/B27980.png)

![Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B27985.png)

![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)